molecular formula C30H30NO3PS B12298813 (R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298813
M. Wt: 515.6 g/mol
InChI Key: LJVIRCGVEIEVNU-NDPHRHSWSA-N
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Description

®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes a diphenylphosphanyl group and a benzo[d][1,3]dioxol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d][1,3]dioxol ring, the introduction of the diphenylphosphanyl group, and the final coupling with the sulfinamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfoxides back to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the diphenylphosphanyl group.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes such as cross-coupling reactions and asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst or intermediate in chemical manufacturing processes highlights its industrial significance.

Mechanism of Action

The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. Additionally, the benzo[d][1,3]dioxol moiety may interact with biological macromolecules, affecting their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to act as a ligand in catalysis and its bioactive properties make it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C30H30NO3PS

Molecular Weight

515.6 g/mol

IUPAC Name

N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36?/m1/s1

InChI Key

LJVIRCGVEIEVNU-NDPHRHSWSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

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